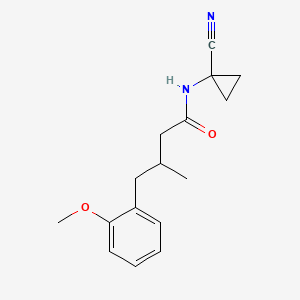
N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide" is a structurally complex molecule that may be related to the field of heterocyclic compounds, which are known for their diverse biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and biological activities, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic organic acids, esters, or amides. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves converting organic acids into corresponding esters, hydrazides, and thiols before the final compound is synthesized using DMF and NaH . Similarly, the synthesis of the tricyclic core of martinellic acid from 2-(cyanomethyl)-3-oxo-N-arylbutanamides is achieved through a SnCl4.5H2O-mediated process, which suggests a possible route for synthesizing related compounds .
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using various spectroscopic techniques. For example, the structure of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was characterized by IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis . The crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was determined by single-crystal X-ray diffraction analysis, which revealed intermolecular hydrogen bonds stabilizing the crystal structure . These methods are likely applicable to the analysis of "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide".
Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and are often tailored to the desired biological activity. The paper on lipoxygenase inhibitors describes the synthesis of compounds with potential inhibitory activity, which involves the reaction of various substituted thiols with an amide precursor . The chemical reactivity of "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide" would likely be influenced by the functional groups present in the molecule, such as the cyano group and the amide linkage.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of halogens, such as chlorine and fluorine, can significantly affect the compound's reactivity and physical properties, as seen in the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide . The antifungal activity of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide suggests that the compound's physical properties contribute to its biological efficacy . The properties of "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide" would need to be studied in a similar manner to understand its potential applications.
Wissenschaftliche Forschungsanwendungen
Kinetics and Reaction Products
One study focused on the kinetics and products of reactions involving OH radicals with similar compounds, which can inform on environmental and possibly pharmacological degradation processes of complex organic molecules, including "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide" (Aschmann, Arey, & Atkinson, 2011).
Synthetic Methods and Applications
Another area of research highlights innovative synthetic methods for creating cyclopropanecarboxamides, which are structurally related to the compound of interest, showing the versatility and potential applications of such compounds in medicinal chemistry and material science (Mekhael, Linden, & Heimgartner, 2011).
Biological Activities
Research into the synthesis of new derivatives structurally similar to "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide" has identified potential biological activities, such as lipoxygenase inhibition, indicating potential therapeutic applications of such compounds (Aziz‐ur‐Rehman et al., 2016).
Analytical Characterization
Studies on the analytical characterization of arylcyclohexylamines and related compounds can provide essential methodologies for the detection, identification, and quantification of "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide" in various matrices, which is crucial for research and development in pharmacology and toxicology (Wallach et al., 2016).
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(9-13-5-3-4-6-14(13)20-2)10-15(19)18-16(11-17)7-8-16/h3-6,12H,7-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPYOQIZZXKVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)CC(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL 2-(methylthio)acetate](/img/structure/B2552361.png)
![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)

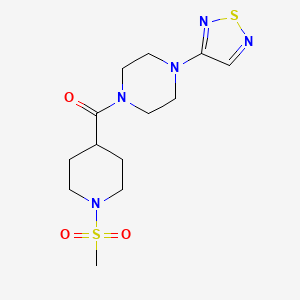
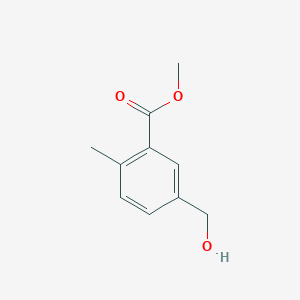
![2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2552369.png)

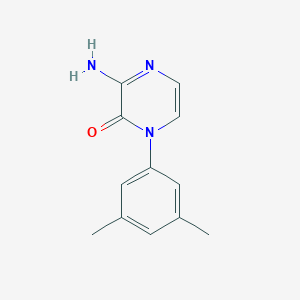
![Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate](/img/structure/B2552374.png)

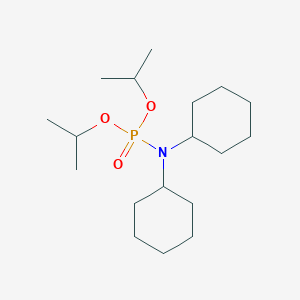
![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)

![3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2552381.png)